molecular formula C20H19NO5S B448252 propan-2-yl 4,5-dimethyl-2-(1-oxo-1H-isochromene-3-amido)thiophene-3-carboxylate

propan-2-yl 4,5-dimethyl-2-(1-oxo-1H-isochromene-3-amido)thiophene-3-carboxylate

Cat. No.: B448252
M. Wt: 385.4g/mol
InChI Key: HISHGPWDRPAPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, an isochromen moiety, and an isopropyl ester group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4,5-dimethyl-2-(1-oxo-1H-isochromene-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the isochromen moiety and the isopropyl ester group. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives.

Scientific Research Applications

Isopropyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of propan-2-yl 4,5-dimethyl-2-(1-oxo-1H-isochromene-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate: Unique due to its combination of thiophene and isochromen moieties.

    Other Thiophene Derivatives: Compounds like thiophene-2-carboxylate and thiophene-3-carboxylate, which have different substituents and properties.

    Isochromen Derivatives: Compounds like isochromen-3-carboxylate, which lack the thiophene ring.

Uniqueness

The uniqueness of propan-2-yl 4,5-dimethyl-2-(1-oxo-1H-isochromene-3-amido)thiophene-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H19NO5S

Molecular Weight

385.4g/mol

IUPAC Name

propan-2-yl 4,5-dimethyl-2-[(1-oxoisochromene-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H19NO5S/c1-10(2)25-20(24)16-11(3)12(4)27-18(16)21-17(22)15-9-13-7-5-6-8-14(13)19(23)26-15/h5-10H,1-4H3,(H,21,22)

InChI Key

HISHGPWDRPAPKK-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

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